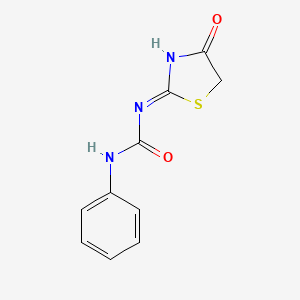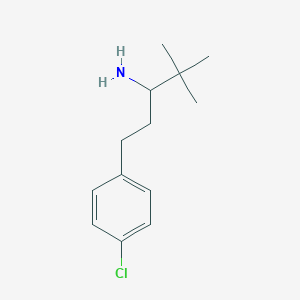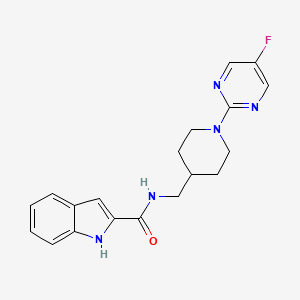![molecular formula C14H17ClN2OS B2514435 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-18-9](/img/structure/B2514435.png)
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the CAS number 30459-51-9 . It has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is represented by the formula C9H8ClNOS .Physical And Chemical Properties Analysis
The compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Research
In the field of oncology, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and interfering with cell proliferation pathways. This makes it a promising candidate for further development as a chemotherapeutic agent .
Pesticidal Applications
The compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pests such as the oriental armyworm and diamondback moth. Its mode of action involves disrupting the nervous system of these pests, leading to their death. This application is particularly valuable in agriculture for protecting crops .
Catalysis in Organic Synthesis
In organic chemistry, this compound has been used as a catalyst in various reactions. Its unique structure allows it to facilitate the formation of Csp2–Csp3 bonds, which are crucial in the synthesis of complex organic molecules. This application is significant for the development of new synthetic methodologies .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chemical properties make it suitable for building more complex molecules that are used in drug development. This application highlights its versatility and importance in medicinal chemistry .
Fluorescent Probes
Researchers have explored the use of this compound as a fluorescent probe in biological studies. Its ability to emit fluorescence upon binding to specific biomolecules makes it useful for imaging and tracking biological processes in real-time. This application is valuable in cell biology and medical diagnostics .
Material Science
In material science, this compound has been investigated for its potential use in developing new materials with unique properties. Its ability to form stable complexes with metals and other elements makes it useful in creating advanced materials for various industrial applications.
These diverse applications highlight the versatility and potential of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide in scientific research. Each field offers unique opportunities for further exploration and development.
Antimicrobial Research Anticancer Research Pesticidal Applications Catalysis in Organic Synthesis Pharmaceutical Intermediates Fluorescent Probes : Neuroprotective Agents : Material Science
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMERCSKSLLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)
![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)
![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)



![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)